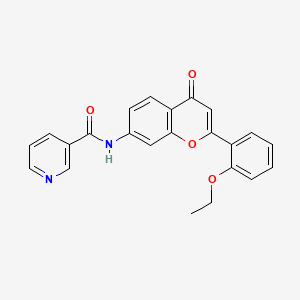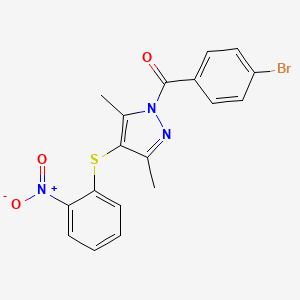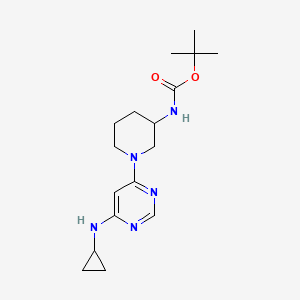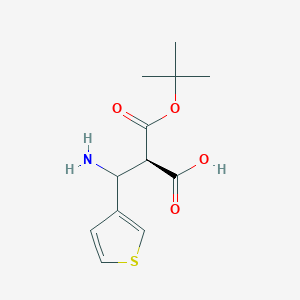![molecular formula C13H21NO4 B2919944 N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid CAS No. 2408957-44-6](/img/structure/B2919944.png)
N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid” is a chemical compound with the CAS Number: 2408957-44-6 . Its molecular weight is 255.31 . The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid” is 1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)5-8-13(14)6-4-7-13/h9H,4-8H2,1-3H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid” is a solid substance at room temperature . The recommended storage temperature for this compound is 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of 2-azabicyclo[3.1.0]hexane : An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative led to the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This synthetic route was demonstrated by producing N-Boc-2,3-methano-β-proline from readily available reagents in three steps, yielding an overall 15% success rate (Adamovskyi et al., 2014).
Synthesis of Boc-Protected Cyclopropane-Modified Proline Analogue : The synthesis of a Boc derivative of a cyclopropane-modified proline analogue, specifically Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, was achieved in six steps starting from (2S,4R)-4-hydroxyproline. This process involved a modified Simmons–Smith reaction, with careful selection of reaction conditions to prevent racemization at chiral centers (Tymtsunik et al., 2012).
Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as Dipeptide Synthons : The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been performed, showcasing a novel class of dipeptide synthons. These compounds have shown potential in peptide synthesis, enabling the preparation of complex peptide structures like nonapeptide 16, an analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter et al., 2000).
N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones Synthesis : The synthesis involved N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] reacting with primary aliphatic amines, leading to the formation of corresponding amino alcohols. These were then converted into N-chloroacetyl derivatives, undergoing cyclization to yield N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones (Mandzhulo et al., 2016).
Safety and Hazards
The safety information for “N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)5-8-13(14)6-4-7-13/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRUABOEERPMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC12CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B2919866.png)


![1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2919870.png)
![5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide](/img/structure/B2919874.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)


